7,8,3'-Trihydroxyflavone

TrkB Agonist Neuroprotection Structure-Activity Relationship

Select 7,8,3'-Trihydroxyflavone (7,8,3'-THF) for its 2–3-fold greater in vitro TrkB potency over parent 7,8-DHF, enabling robust dose-response at lower concentrations. Validated in vivo for spiral ganglion neuron protection and in vitro for TrkB-dependent neurite outgrowth. Ideal for neurodegenerative disease research, cochlear implant optimization, and SAR benchmarking of flavonoid-based TrkB agonists. High-purity (≥98%) reference standard ensures reproducibility. For R&D use only; not for human or veterinary diagnostics.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 137502-84-2
Cat. No. B154275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,3'-Trihydroxyflavone
CAS137502-84-2
Synonyms7,8-Dihydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one;  7,8-Dihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O
InChIInChI=1S/C15H10O5/c16-9-3-1-2-8(6-9)13-7-12(18)10-4-5-11(17)14(19)15(10)20-13/h1-7,16-17,19H
InChIKeyZJZSQGDOCUHCCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8,3'-Trihydroxyflavone (CAS 137502-84-2): A Selective TrkB Agonist with Differentiated In Vitro Potency


7,8,3'-Trihydroxyflavone (7,8,3'-THF; CAS 137502-84-2) is a synthetic flavone and a potent, selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF) [1]. It is structurally derived from tropoflavin (7,8-dihydroxyflavone; 7,8-DHF) via the addition of a 3'-hydroxy group on the B-ring [1]. This structural modification confers enhanced in vitro pharmacological activity compared to its parent compound, making it a key reference agonist for TrkB-mediated signaling studies in neurobiology and related therapeutic research [1][2].

Why In-Class TrkB Agonists Cannot Substitute for 7,8,3'-Trihydroxyflavone


While several small-molecule TrkB agonists exist within the flavonoid class (e.g., tropoflavin/7,8-DHF, norwogonin, baicalein), they are not interchangeable with 7,8,3'-Trihydroxyflavone (7,8,3'-THF). The primary reason for this lies in the quantifiable structure-activity relationship (SAR): the presence of the 3'-hydroxy group on the B-ring of 7,8,3'-THF significantly enhances its binding affinity and functional potency at the TrkB receptor compared to the parent compound 7,8-DHF [1]. Generic substitution with a less potent analog like 7,8-DHF may necessitate higher concentrations to achieve equivalent target engagement, potentially increasing the risk of off-target effects, altering experimental signal-to-noise ratios, and compromising the reproducibility of dose-response studies. The quantitative evidence below substantiates this critical potency differential, which is central to experimental design and compound selection.

Quantitative Differentiation of 7,8,3'-Trihydroxyflavone: A Comparative Evidence Guide for Procurement


2-3 Fold Higher In Vitro Potency at TrkB Compared to Parent Compound Tropoflavin (7,8-DHF)

7,8,3'-Trihydroxyflavone (7,8,3'-THF) demonstrates a quantifiable increase in in vitro TrkB agonistic potency relative to its parent compound, tropoflavin (7,8-dihydroxyflavone; 7,8-DHF). This difference is attributed to the presence of a 3'-hydroxy group on the B-ring, which enhances receptor interaction [1].

TrkB Agonist Neuroprotection Structure-Activity Relationship

In Vivo Neuroprotective Efficacy Comparable to Tropoflavin (7,8-DHF) in a Mouse Model

In vivo testing in mice has demonstrated that 7,8,3'-Trihydroxyflavone (7,8,3'-THF) produces TrkB-dependent neuroprotective effects that are similar to those observed with the comparator compound, tropoflavin (7,8-DHF) [1][2]. This establishes a baseline of in vivo activity that is comparable to the well-studied parent molecule, confirming that the in vitro potency gain translates into functional, target-dependent effects in a whole-organism model [1].

In Vivo Pharmacology Neuroprotection Mouse Model

Demonstrated Target Engagement and Functional Outcome in Spiral Ganglion Neurons In Vivo

In a specific disease-relevant model, 7,8,3'-Trihydroxyflavone (7,8,3'-THF) was shown to dramatically rescue spiral ganglion neurons (SGNs) from degeneration in vivo [1]. The compound was applied to the bulla of conditional connexin26 (cCx26)-null mice, and its effect was TrkB-dependent, as the protective effect was abolished upon TrkB blockade [1]. This provides direct evidence of target-mediated functional efficacy in a complex tissue context.

Auditory Neuroscience Neuroprotection Spiral Ganglion Neurons

Promotion of Neurite Regeneration and Amelioration of Oxidative Stress in Retinal Ganglion Cells

In a study focused on retinal applications, 7,8,3'-Trihydroxyflavone (THF) was found to promote neurite regeneration in rat retinal ganglion cell (RGC) explants in vitro and ameliorate ocular hypertension-induced oxidative stress in rat retina in vivo [1]. The pro-neuronal effect was shown to be mediated through the TrkB signaling pathway, as the application of a TrkB antagonist (ANA12) effectively reversed the THF-induced promotion of neurite outgrowth [1]. In vivo, THF treatment reduced caspase-3 activity, downregulated MDA levels, and augmented glutathione peroxidase expression [1].

Ophthalmology Neurite Outgrowth Oxidative Stress

Selectivity Profile: Weak Inhibition of Off-Target Kinases and Transporters

Data from BindingDB indicates that 7,8,3'-Trihydroxyflavone (7,8,3'-THF) exhibits weak inhibitory activity against certain off-targets, providing context for its selectivity profile. It shows an IC50 of 185,000 nM against the human tyrosine-protein kinase Lck and an IC50 of 1,000,000 nM against the human sodium/nucleoside cotransporter 2 (CNT2) [1].

Selectivity Kinase Inhibition Transporter

Primary Research and Industrial Applications for 7,8,3'-Trihydroxyflavone


Preclinical Studies of Neurodegenerative and Auditory Disorders

7,8,3'-Trihydroxyflavone is optimally positioned as a chemical probe for preclinical studies investigating the role of TrkB signaling in neurodegenerative diseases and sensorineural hearing loss. Its verified in vivo efficacy in protecting spiral ganglion neurons [1] makes it a high-value tool for research on cochlear implant optimization and auditory nerve preservation. The compound's demonstrated TrkB-dependence [1] allows for clear interrogation of this specific pathway in animal models.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Reference

Given its quantifiable 2-3-fold increase in in vitro potency over the parent compound 7,8-DHF [1], 7,8,3'-THF serves as a critical reference point in SAR studies of flavonoid-based TrkB agonists. Medicinal chemists can use it as a benchmark for evaluating new synthetic derivatives, particularly when exploring the impact of B-ring substitutions on target engagement and functional activity.

In Vitro Neuroscience and Cell Signaling Research

Researchers investigating TrkB-mediated signaling cascades (e.g., MAPK/ERK, PI3K/Akt) will find 7,8,3'-THF to be a more potent alternative to 7,8-DHF for in vitro studies [1]. The compound's established mechanism of action, validated by antagonist reversal studies in neuronal cultures [2], ensures that observed cellular effects (e.g., neurite outgrowth) can be confidently attributed to TrkB activation, making it a reliable tool for dissecting neurotrophic signaling pathways.

Retinal Neuroprotection and Glaucoma Research

Based on evidence of its ability to ameliorate oxidative stress in vivo and promote neurite regeneration in retinal ganglion cells in vitro [2], 7,8,3'-THF is a compelling candidate for exploratory research in ophthalmology. Scientists investigating novel therapeutic strategies for glaucoma and other optic neuropathies can utilize this compound to probe the therapeutic potential of TrkB activation in the visual system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8,3'-Trihydroxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.